N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
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Overview
Description
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound with a unique structure that includes an oxazolidin ring, a sulfonyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps. The initial step often includes the formation of the oxazolidin ring through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide
- N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide
Uniqueness
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O8S/c1-31-16-7-6-15(13-17(16)32-2)34(29,30)25-11-12-33-19(25)14-23-21(28)20(27)22-8-4-10-24-9-3-5-18(24)26/h6-7,13,19H,3-5,8-12,14H2,1-2H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJRNMLKWGBOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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